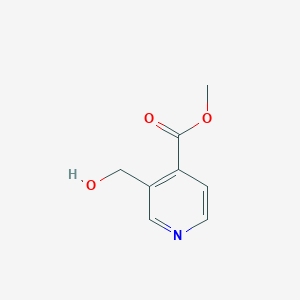

Methyl 3-(hydroxymethyl)isonicotinate

Description

Methyl 3-(hydroxymethyl)isonicotinate is a pyridine-based methyl ester derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 3-position of the isonicotinate ring. This compound is of interest in medicinal and synthetic chemistry due to its polar functional group, which enhances solubility and provides a reactive site for further modifications. Its structure combines the aromatic pyridine ring with ester and hydroxymethyl functionalities, making it a versatile intermediate for drug development and organic synthesis .

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

methyl 3-(hydroxymethyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)7-2-3-9-4-6(7)5-10/h2-4,10H,5H2,1H3 |

InChI Key |

YPUHXPUBXONHIK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)CO |

Origin of Product |

United States |

Preparation Methods

Peroxydisulfate-Mediated Hydroxymethylation

This method employs ammonium peroxydisulfate ((NH₄)₂S₂O₈) under acidic conditions to introduce the hydroxymethyl group. Methyl isonicotinate is refluxed with sulfuric acid (H₂SO₄) in methanol (MeOH) and water, followed by neutralization and purification.

Reaction Conditions :

- Reagents : Methyl isonicotinate (1 eq), (NH₄)₂S₂O₈ (1.8 eq), H₂SO₄ (catalytic)

- Solvent : MeOH:H₂O (2:1)

- Temperature : Reflux (90°C)

- Time : 20 minutes

- Yield : 32%

Mechanism :

The peroxydisulfate acts as a radical initiator, abstracting a hydrogen atom from the pyridine ring to form a benzyl radical, which reacts with water to yield the hydroxymethyl group.

Borohydride Reduction of Ester Precursors

Sodium Borohydride (NaBH₄) Reduction

Dimethyl pyridine-2,5-dicarboxylate is reduced selectively using NaBH₄ in the presence of calcium chloride (CaCl₂) to target the 3-position.

Procedure :

- Substrate : Dimethyl pyridine-2,5-dicarboxylate (1 eq)

- Reagents : CaCl₂ (4 eq), NaBH₄ (2.5 eq)

- Solvent : Tetrahydrofuran (THF):Ethanol (EtOH) (1:1)

- Temperature : 0°C (initial), then ambient

- Workup : Quench with NH₄Cl, extract with dichloromethane (DCM)

- Yield : 96%

Advantages :

- High regioselectivity for the 3-position.

- Scalable for industrial production.

Ozonolysis Followed by Peroxide Oxidation

Ozone (O₃)/Hydrogen Peroxide (H₂O₂) System

A patented method involves ozonolysis of a diethylamine intermediate derived from methyl isonicotinate, followed by oxidative workup with H₂O₂.

Steps :

- Lithiation : Methyl isonicotinate treated with nBuLi and diethylamine at -60°C to form a lithiated intermediate.

- Ozonolysis : O₃ bubbled into the solution at -70°C to -50°C.

- Oxidation : H₂O₂ added in acetic acid with 5% water at 50°C.

- Yield : 85–98%

Key Data :

| Parameter | Value |

|---|---|

| Ozonolysis Temp | -70°C to -50°C |

| Oxidation Temp | 50°C |

| Reaction Time | 1 hour (ozonolysis + oxidation) |

Chlorination-Hydrolysis Tandem Approach

Mesylation and Hydrolysis

Methyl 3-(chloromethyl)isonicotinate is synthesized via mesylation (MsCl) followed by hydrolysis under basic conditions.

Synthetic Route :

- Mesylation : Methyl 3-(hydroxymethyl)isonicotinate treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in DCM.

- Hydrolysis : Intermediate reacted with aqueous NaOH to regenerate the hydroxymethyl group.

- Yield : 78–85%

Optimization :

- Solvent : Dichloromethane (DCM) for mesylation.

- Base : Et₃N for HCl scavenging.

Comparative Analysis of Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(hydroxymethyl)isonicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: 3-(Carboxymethyl)isonicotinic acid.

Reduction: 3-(Hydroxymethyl)isonicotinol.

Substitution: Various substituted derivatives of the pyridine ring.

Scientific Research Applications

Methyl 3-(hydroxymethyl)isonicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)isonicotinate is not fully understood. it is believed to interact with specific molecular targets, leading to various biological effects. For instance, in pest management, it acts as a semiochemical, influencing the behavior of insects such as thrips .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Methyl 2-(Hydroxymethyl)isonicotinate (QC-7906)

- Structure : Hydroxymethyl group at the 2-position of the pyridine ring.

- Reactivity: Steric hindrance at the 2-position may hinder nucleophilic attacks compared to the 3-position .

- Applications : Positional isomerism may lead to distinct biological activity or solubility profiles in pharmaceutical contexts.

Methyl 3-Aminoisonicotinate (CAS 55279-30-6)

- Structure: Amino (-NH₂) group at the 3-position.

- Key Differences: Polarity: The amino group is less polar than hydroxymethyl, reducing water solubility. Reactivity: The amino group is prone to acylation or diazotization, whereas hydroxymethyl undergoes oxidation or esterification. Biological Relevance: Amino-substituted derivatives are common in antiviral and anticancer agents, while hydroxymethyl derivatives may serve as prodrug precursors .

Functional Group Variants

Methyl 3-(Hydroxymethyl)-2-methoxybenzoate (QV-1902)

- Structure : Benzoate ester with hydroxymethyl and methoxy (-OCH₃) groups.

- Key Differences :

- Applications : Benzoate derivatives are often used in agrochemicals, while pyridine-based esters are more common in pharmaceuticals.

Methyl 3-((tert-Butyldimethylsilyl)oxy)isonicotinate

- Structure : Hydroxyl group protected as a TBDMS ether.

- Key Differences :

Halogenated and Heterocyclic Derivatives

Methyl 6-Amino-2-Chloro-3-Iodoisonicotinate (CAS 1555848-65-1)

- Structure: Halogen (Cl, I) and amino substituents.

- Key Differences :

Diethyl{[(3S,5R)-2-Methyl-5-(5-Methyl-2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl} Phosphonate (12a/b)

- Structure : Isoxazolidine ring with phosphonate and hydroxymethyl groups.

- Key Differences :

Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | Polarity | Stability |

|---|---|---|---|---|

| Methyl 3-(hydroxymethyl)isonicotinate | C₈H₉NO₃ | 3-CH₂OH | High | Prone to oxidation |

| Methyl 3-aminoisonicotinate | C₇H₈N₂O₂ | 3-NH₂ | Moderate | Stable, reactive to acylating agents |

| Methyl 2-(hydroxymethyl)isonicotinate | C₈H₉NO₃ | 2-CH₂OH | High | Similar to 3-isomer |

| Methyl 3-chloroisonicotinate | C₇H₆ClNO₂ | 3-Cl | Low | Stable, inert to nucleophiles |

Biological Activity

Methyl 3-(hydroxymethyl)isonicotinate (MHMI) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MHMI, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl 3-(hydroxymethyl)isonicotinate is a derivative of isonicotinic acid, characterized by the presence of a hydroxymethyl group at the 3-position. Its molecular formula is . The compound's structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological investigation.

Mechanisms of Biological Activity

Research indicates that MHMI exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that MHMI has antimicrobial properties, potentially effective against various bacterial strains. This activity may be attributed to its ability to disrupt cellular processes in pathogens.

- Anticancer Properties : MHMI has shown promise in anticancer research. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival and death.

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of MHMI on cancer cell lines. For instance, tests using the MTT assay indicated that MHMI significantly reduced cell viability in treated cancer cells compared to controls. The IC50 values varied among different cell lines, suggesting selective toxicity towards certain types of cancer cells .

Case Studies

- Breast Cancer Cell Lines : A study evaluated the effects of MHMI on MCF-7 breast cancer cells. Results showed that treatment with MHMI led to a dose-dependent decrease in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage .

- Hepatocellular Carcinoma : Another study focused on liver cancer cells (HepG2), where MHMI treatment resulted in significant inhibition of cell proliferation and induction of cell cycle arrest at the G1 phase. This suggests that MHMI may interfere with the cell cycle machinery in these cancer cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.